![molecular formula C18H17N5O4 B2895814 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1219905-39-1](/img/structure/B2895814.png)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the carboxamide group would likely have significant effects on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticancer Activity
The structure of this compound suggests potential efficacy in anticancer applications. Its analogs have been studied for their cytotoxic activity against cancer cell lines, such as MCF-7, a breast cancer line . The compound’s ability to inhibit estrogen receptor alpha (ERα) could make it a candidate for breast cancer treatment, as ERα is a common target in hormone therapy for breast cancer.
Computational Drug Design
This compound’s molecular structure has been analyzed using computational approaches like molecular docking and MD simulation . These methods predict how the compound interacts with biological targets, which is crucial in the design and optimization of new drugs, particularly in identifying candidates with high binding affinity to specific proteins.
Molecular Hybridization
The compound represents a class of molecules that can be synthesized using a molecular hybridization approach. This technique combines pharmacophores from different molecules to create new compounds with enhanced biological activities . It’s a promising strategy for developing novel therapeutics with improved efficacy and reduced side effects.
Enzyme Inhibition
Compounds with a dihydropyridazine core have been explored for their ability to inhibit enzymes like α-glucosidase . This enzyme is a target for antidiabetic drugs as it breaks down carbohydrates. Inhibitors can help manage blood sugar levels in diabetic patients, suggesting a potential application for this compound in diabetes treatment.
Multicomponent Reactions (MCRs)
The compound could be involved in MCRs, which are efficient methods for constructing complex molecules from simpler ones in a single reaction step. MCRs are valuable in medicinal chemistry for rapidly generating diverse libraries of compounds for drug discovery .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-7-9-17(25)23(22-14)11-10-19-18(26)15-6-8-16(24)21-20-15/h2-9H,10-11H2,1H3,(H,19,26)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOVUKESAWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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